molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B2656383
CAS No.: 960294-14-8
M. Wt: 240.347
InChI Key: DVVJBQZUAYJBAX-CYBMUJFWSA-N
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Description

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) is a spirocyclic amine derivative with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . It is a white solid with a purity typically ≥97% and serves as a critical pharmaceutical intermediate in drug discovery, particularly for kinase inhibitors and neuroactive compounds . The tert-butyloxycarbonyl (Boc) group enhances its stability during synthetic processes, making it a preferred protecting group in peptide synthesis and medicinal chemistry . Its storage conditions recommend room temperature, contrasting with structurally similar compounds that may require refrigeration .

Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions like wearing protective gloves and eyewear .

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJBQZUAYJBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Hazards
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 960294-14-8 C₁₃H₂₄N₂O₂ 240.34 ≥97% Room temperature H302, H315, H319
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate 885279-92-5 C₁₃H₂₄N₂O₂ 240.34 N/A 2–8°C (inert gas) Irritant
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate 1086394-95-7 C₁₆H₂₂N₂O₂ 274.36 ≥97% N/A N/A
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 1250994-14-9 C₁₃H₂₄N₂O₂ 240.34 N/A N/A N/A

Key Findings:

Nitrogen Positioning :

  • The 1,7-diaza configuration (target compound) exhibits distinct reactivity compared to 1,8-diaza (CAS 885279-92-5) and 2,8-diaza (CAS 1250994-14-9) isomers. For example, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate requires stringent storage under inert gas at 2–8°C, unlike the room-temperature-stable 1,7-diaza analog .
  • The 1,7-diaza isomer’s Boc group is more resistant to acidic cleavage due to steric shielding, a feature exploited in prodrug design .

Ester Group Modifications :

  • Replacing the tert-butyl group with benzyl (e.g., benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, CAS 1086394-95-7) increases molecular weight (274.36 vs. 240.34 g/mol) and alters solubility. Benzyl derivatives are more lipophilic, favoring blood-brain barrier penetration in neuropharmaceuticals .

Salt Forms: The oxalate salt of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1187932-79-1) has a higher molecular weight (330.38 g/mol) and improved aqueous solubility, making it suitable for intravenous formulations .

Table 2: Pricing and Availability (as of April 2025)

Compound Name Supplier Purity Price (1g) Delivery Time
This compound CymitQuimica 97% €505.00 17 Apr 2025
This compound PharmaBlock 95% €1,006.00 22 May 2025
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate Capot Chemical 97% €564.00 08 Apr 2025
  • The target compound’s price varies widely (€505–€1,006/g), reflecting differences in supplier purity (95–97%) and synthesis complexity .
  • Benzyl derivatives command higher prices (€564/g) due to additional synthetic steps for benzyl group introduction .

Biological Activity

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which features two nitrogen atoms within a bicyclic framework. This structural characteristic is believed to enhance its biological activity and potential therapeutic applications.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : Approximately 240.34 g/mol
  • Structural Features : The spirocyclic nature allows for diverse chemical transformations, including nucleophilic substitutions and hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The compound's spirocyclic structure facilitates binding to active sites, potentially inhibiting enzymatic activities and disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Anticancer Activity

Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in tumor cell lines, outperforming established drugs like bleomycin in certain models . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is crucial for their efficacy as anticancer agents.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The compound's structural features may contribute to its capacity to cross the blood-brain barrier, enhancing its therapeutic potential in treating cognitive disorders.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar diazaspiro compounds have demonstrated effectiveness against various fungal strains by inhibiting chitin synthase, a critical enzyme for fungal cell wall synthesis . This suggests that this compound could serve as a scaffold for developing new antifungal agents.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in FaDu cells; better cytotoxicity than bleomycin
NeuroprotectionInhibition of AChE and BuChE; potential for Alzheimer's treatment
Antifungal ActivityInhibition of chitin synthase; effective against multiple fungal strains

Q & A

Basic: What synthetic routes are commonly employed for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, and how are intermediates validated?

The compound is typically synthesized via multi-step protocols involving spirocyclic amine formation and Boc-protection. For example, intermediates like 4-(N-Boc-amino)cyclohexanone are used to construct the diazaspiro core through cyclization reactions . Validation relies on LCMS (e.g., m/z 450 [M+H2O]<sup>+</sup>) and HPLC retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) to confirm molecular weight and purity .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • LCMS : Used to verify molecular ions (e.g., m/z 1011 [M+H]<sup>+</sup> in Example 429) and detect hydration adducts .
  • HPLC : Retention time consistency (e.g., 1.01 minutes under SQD-FA05 conditions) ensures batch reproducibility .
  • NMR : Structural confirmation via sp<sup>3</sup>-hybridized carbons in the spirocyclic system and Boc-group signals.

Advanced: How can researchers optimize reaction yields for derivatives like 7-substituted diazaspiro analogs?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in spirocyclic amine alkylation .
  • Catalysis : Palladium catalysts improve coupling efficiency in aryl/heteroaryl substitutions .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during Boc-protection .

Advanced: What stability challenges arise during storage, and how are they mitigated?

The compound is stable at 2–8°C under inert gas but degrades via Boc-group hydrolysis or spirocyclic ring opening under acidic/humid conditions . Mitigation strategies include:

  • Desiccants : Use of molecular sieves in storage containers.
  • Short-Term Use : Aliquot preparation to avoid repeated freeze-thaw cycles .

Advanced: How do researchers resolve contradictions in spectral data across synthetic batches?

Discrepancies in LCMS/m/z or HPLC retention times may arise from:

  • Hydration Adducts : LCMS peaks like m/z 450 [M+H2O]<sup>+</sup> vs. theoretical m/z 432 [M+H]<sup>+</sup> require re-analysis under dry conditions .
  • Enantiomeric Impurities : Chiral HPLC or NMR solvent screening (e.g., D2O vs. CDCl3) clarifies stereochemical inconsistencies .

Advanced: What role does this compound play in developing PARP-1 inhibitors?

It serves as a key intermediate for synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors targeting BRCA-deficient cells. Derivatives like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate are functionalized with fluorophenyl or piperazinyl groups to enhance binding affinity .

Basic: What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Fume hoods to prevent inhalation of decomposition products (e.g., CO, NOx) .

Advanced: How is computational modeling applied to predict the compound’s reactivity?

Density functional theory (DFT) calculates charge distribution on the spirocyclic nitrogen atoms, guiding electrophilic substitution sites. Molecular docking simulations predict interactions with PARP-1’s NAD<sup>+</sup> binding domain .

Basic: What are the compound’s solubility properties in common solvents?

It is sparingly soluble in water but dissolves in DCM, THF, and DMSO. Solubility profiles are critical for reaction solvent selection and crystallization .

Advanced: How do researchers address low yields in spirocyclic ring formation?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving cyclization efficiency.
  • Additives : Use of Na2SO4 or MgSO4 to absorb water, shifting equilibrium toward ring closure .

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